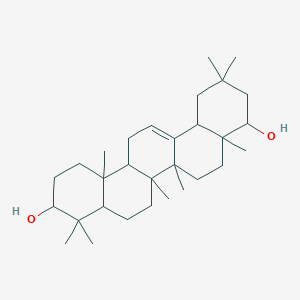
4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sophoradiol is a pentacyclic triterpenoid compound that belongs to the oleanane family. It is characterized by hydroxy groups at the 3β and 22β positions and a double bond between positions 12 and 13 . This compound is naturally found in various plants, particularly in the roots of Erythrina senegalensis . Sophoradiol has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sophoradiol can be synthesized through the cyclization of oxidosqualene, a common precursor in triterpenoid biosynthesis. The key enzymes involved in this process are β-amyrin synthase and cytochrome P450 monooxygenases . The cyclization of oxidosqualene to β-amyrin is followed by hydroxylation at the C-22 position to form sophoradiol .
Industrial Production Methods
Industrial production of sophoradiol typically involves the extraction from plant sources, such as Erythrina senegalensis . The extraction process includes solvent extraction, followed by chromatographic purification to isolate sophoradiol from other triterpenoids and impurities .
Chemical Reactions Analysis
Types of Reactions
Sophoradiol undergoes various chemical reactions, including:
Oxidation: Sophoradiol can be oxidized to form different derivatives, such as soyasapogenol B.
Reduction: Reduction reactions can modify the double bond between positions 12 and 13.
Substitution: Hydroxy groups at the 3β and 22β positions can participate in substitution reactions to form glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 monooxygenases.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Glycosylation reactions often involve glycosyl donors and catalysts like Lewis acids.
Major Products Formed
Soyasapogenol B: Formed through oxidation of sophoradiol.
Sophoradiol Glycosides: Formed through glycosylation reactions.
Scientific Research Applications
Sophoradiol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various triterpenoid derivatives.
Biology: Studied for its role in plant defense mechanisms and secondary metabolite biosynthesis.
Medicine: Investigated for its hepatoprotective, anti-inflammatory, and antidiabetic properties.
Industry: Utilized in the production of natural sweeteners and medicinal compounds.
Mechanism of Action
Sophoradiol exerts its effects through various molecular targets and pathways:
Inhibition of Enzymes: Sophoradiol inhibits enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Sophoradiol modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Lupeol: Another pentacyclic triterpenoid with similar biological activities.
Soyasapogenol B: A derivative of sophoradiol with additional hydroxylation.
Glycyrrhizin: An oleanane-type triterpenoid saponin with hepatoprotective properties.
Uniqueness of Sophoradiol
Sophoradiol is unique due to its specific hydroxylation pattern at the 3β and 22β positions and its ability to form glycosides with significant biological activities . Its diverse range of biological effects, including hepatoprotective and antidiabetic properties, sets it apart from other similar compounds .
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9,20-24,31-32H,10-18H2,1-8H3 |
InChI Key |
ZEGUWBQDYDXBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


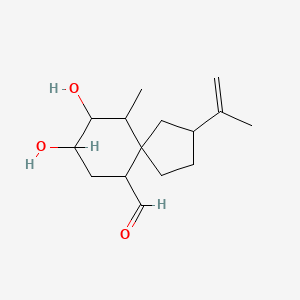
![[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride](/img/structure/B12297586.png)
![Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B12297590.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-](/img/structure/B12297602.png)
![N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12297604.png)
![[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B12297625.png)
![[(3E,11E,16E)-8,14,18-trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12297627.png)

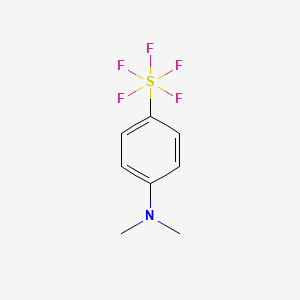
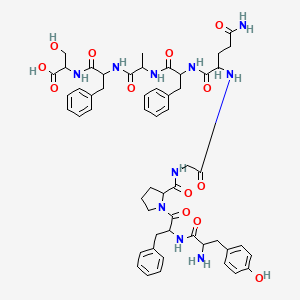
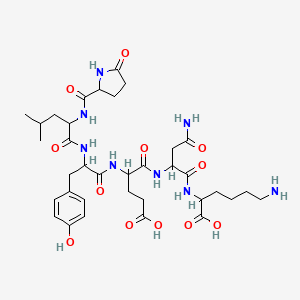
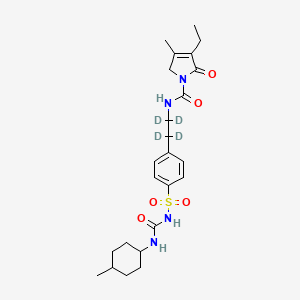
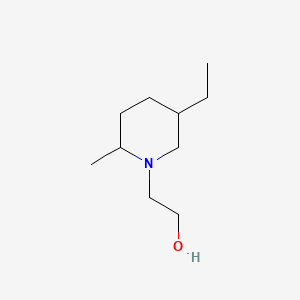
![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)
